REACTION_CXSMILES
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[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:8][CH:7]=1.C([O-])(=O)C.[Na+].S([O-])([O-])=O.[Na+].[Na+].[ClH:29]>O>[ClH:29].[NH:5]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:8][CH:7]=1)[NH2:1] |f:0.1,3.4,5.6.7,10.11|
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Name
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|
Quantity
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0.3 g
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Type
|
reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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0.7 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)CNS(=O)(=O)C
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Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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3 mL
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Type
|
solvent
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Smiles
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O
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Name
|
|
Quantity
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4 mL
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Type
|
solvent
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Smiles
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O
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Name
|
|
Quantity
|
3.2 g
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Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
1.8 g
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Type
|
reactant
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
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Smiles
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O
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Name
|
ice
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Quantity
|
5 g
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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15 mL
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Type
|
reactant
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Smiles
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Cl
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Type
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CUSTOM
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Details
|
The orange mixture was stirred for a further 30 min.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the temperature below 0°
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Type
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ADDITION
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Details
|
the resulting suspension was added, over 1 min. to a stirred, ice-
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Duration
|
1 min
|
Type
|
WAIT
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Details
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at room temperature for 1.5 h
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
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warmed on the steam bath for 20 min
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Duration
|
20 min
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled
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Type
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TEMPERATURE
|
Details
|
the mixture warmed on the steam bath for 0.5 h
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Duration
|
0.5 h
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Type
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CUSTOM
|
Details
|
The solvent was evaporated in vacuo
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Type
|
CUSTOM
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Details
|
the residue re-evaporated with absolute ethanol (2×50 ml)
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Type
|
EXTRACTION
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Details
|
The residue was extracted with absolute ethanol (50 ml)
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Type
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CUSTOM
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Details
|
The extract was evaporated in vacuo
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Type
|
CUSTOM
|
Details
|
the residue re-evaporated with ethanol (20 ml)
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Type
|
CUSTOM
|
Details
|
to leave a brown oil, which
|
Type
|
CUSTOM
|
Details
|
partially crystallised
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Type
|
WAIT
|
Details
|
after standing overnight
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Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Ethanol (1 ml) was added
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Type
|
FILTRATION
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Details
|
the title compound filtered off as light tan crystals (0.1 g) m.p. 165°-70° (dec.)
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Reaction Time |
1 h |
Name
|
|
Type
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Smiles
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Cl.N(N)C1=CC=C(C=C1)CNS(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |